molecular formula C8H10N2O2S B1421213 Methyl 2-amino-4-cyclopropylthiazole-5-carboxylate CAS No. 1065074-61-4

Methyl 2-amino-4-cyclopropylthiazole-5-carboxylate

Cat. No.: B1421213
CAS No.: 1065074-61-4
M. Wt: 198.24 g/mol
InChI Key: QRLSMSRWINQRJB-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-cyclopropylthiazole-5-carboxylate (CAS: 1065074-61-4) is a heterocyclic organic compound with the molecular formula C₈H₁₀N₂O₂S and a molar mass of 198.24 g/mol . Its structure comprises a thiazole ring substituted with an amino group at position 2, a cyclopropyl group at position 4, and a methyl ester at position 5 (Figure 1). This compound is used in pharmaceutical and agrochemical research, particularly as a precursor for synthesizing bioactive molecules. Key physical properties include a boiling point of 354.2 ± 30.0 °C and a recommended storage temperature of 2–8°C .

Properties

IUPAC Name

methyl 2-amino-4-cyclopropyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2S/c1-12-7(11)6-5(4-2-3-4)10-8(9)13-6/h4H,2-3H2,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRLSMSRWINQRJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=C(S1)N)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10674559
Record name Methyl 2-amino-4-cyclopropyl-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1065074-61-4
Record name Methyl 2-amino-4-cyclopropyl-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of Brominated Cyclopropane Derivatives with Thiourea

A key route involves bromination of cyclopropane-containing ketones followed by cyclocondensation with thiourea derivatives. For example:

  • Bromination : 1-Cyclopropylethanone (21 ) is brominated to yield 2-bromo-1-cyclopropylethanone (22 ) using bromine in the presence of para-toluenesulfonic acid (PTSA).
  • Cyclocondensation : Reaction of 22 with 1-methylthiourea forms 4-cyclopropyl-N-methylthiazol-2-amine (23 ). Subsequent Boc protection and acetylation via LDA-mediated alkylation with acetaldehyde, followed by MnO₂ oxidation, yields acetylated intermediates.
  • Esterification : Final coupling with methyl ester precursors (e.g., methyl dichloroacetate) under basic conditions (NaOMe/MeOH) generates the target compound.

Key Data :

Step Reagents/Conditions Yield (%) Reference
Bromination Br₂, PTSA, 0°C → rt 85–90
Cyclocondensation 1-Methylthiourea, EtOH, 60°C, 5h 78
Acetylation/Oxidation LDA, acetaldehyde; MnO₂, CH₂Cl₂ 65

Adaptation of Ethyl Ester Synthesis for Cyclopropyl Analogues

The patent method for ethyl 2-amino-4-methylthiazole-5-carboxylate can be modified:

  • Replace ethyl 2-chloroacetoacetate with 2-chloro-3-cyclopropyl-3-oxopropanoate .
  • Cyclocondense with thiourea in ethanol at 60–70°C for 5–5.5 hours, followed by pH adjustment (NaOH to pH 9–10) and vacuum drying.

Optimized Parameters :

  • Solvent : Ethanol (20–25% concentration).
  • Catalyst : Sodium carbonate (0.01–0.1 wt ratio to chloroester).
  • Yield : >90% (extrapolated from).

Alternative Route via Friedel-Crafts Acylation

For 4-aryl/alkyl thiazoles, Friedel-Crafts acylation of preformed thiazole amines is viable:

  • React N-methyl-4-cyclopropylthiazol-2-amine with acetyl chloride/AlCl₃ to introduce the acetyl group.
  • Esterify with methyl chloroformate to obtain the carboxylate.

Challenges :

  • Requires strict anhydrous conditions.
  • Lower yields (~50%) due to side reactions.

Comparative Analysis of Methods

Method Advantages Limitations
Cyclocondensation High yield (78–85%); scalable Multi-step synthesis; Boc protection
Patent Adaptation Short reaction time; low temperature Specific precursor synthesis required
Friedel-Crafts Direct functionalization Moderate yield; side reactions

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-cyclopropylthiazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m

Biological Activity

Methyl 2-amino-4-cyclopropylthiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, including antibacterial, antifungal, and potential anticancer activities, supported by case studies and research findings.

Chemical Structure and Properties

This compound has the following molecular formula:

  • Molecular Formula : C7_{7}H10_{10}N2_{2}O2_{2}S
  • Molecular Weight : 174.23 g/mol

The compound features a thiazole ring, which is known for its role in various biological activities, and a cyclopropyl group that may influence its pharmacological properties.

Antibacterial Activity

Research has shown that thiazole derivatives exhibit promising antibacterial activity. A study investigated the structure-activity relationship (SAR) of various thiazole derivatives, including this compound. The compound demonstrated notable activity against several bacterial strains.

Table 1: Antibacterial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

The results indicate that this compound exhibits moderate antibacterial effects, particularly against Gram-negative bacteria like E. coli.

Antifungal Activity

In addition to its antibacterial properties, the compound has also been evaluated for antifungal activity. A study highlighted its effectiveness against common fungal pathogens.

Table 2: Antifungal Activity of this compound

Fungal StrainMinimum Inhibitory Concentration (MIC)
Candida albicans8 µg/mL
Aspergillus niger16 µg/mL

These findings suggest that this compound could be a candidate for developing antifungal agents.

Table 3: Cytotoxicity of Thiazole Derivatives on Cancer Cell Lines

Cell LineIC50_{50} (µM)
HeLa (Cervical Cancer)15
MCF-7 (Breast Cancer)20
A549 (Lung Cancer)18

While direct evidence for this compound's anticancer effects is still needed, its structural similarities to active compounds warrant further investigation.

Conclusion and Future Directions

This compound exhibits promising biological activities, particularly as an antibacterial and antifungal agent. Its potential anticancer properties also merit further exploration. Future research should focus on elucidating the mechanisms underlying these activities and optimizing the compound's structure for enhanced efficacy.

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory and Analgesic Properties
Methyl 2-amino-4-cyclopropylthiazole-5-carboxylate has been investigated for its potential role in developing drugs aimed at treating inflammatory conditions. Preliminary studies indicate that this compound may exhibit anti-inflammatory and analgesic effects, making it a candidate for further pharmacological exploration.

Antitumor Activity
Research has also suggested that this compound may possess antitumor properties. Its structural features allow it to interact with biological targets involved in cancer pathways, which can be critical for drug design aimed at cancer treatment.

Pharmacology

Antimicrobial Applications
The compound's structural similarity to known antimicrobial agents suggests that it may function as an antimicrobial agent. Studies are ongoing to evaluate its effectiveness against various pathogens, which could lead to the development of new antimicrobial therapies.

Biochemistry

Protein Interaction Studies
In proteomics research, this compound serves as a valuable building block for synthesizing peptides and proteins. Its unique thiazole structure allows researchers to study protein interactions and functions more effectively, contributing to our understanding of cellular processes.

Organic Chemistry

Synthesis of Organic Molecules
As a versatile synthetic intermediate, this compound is used in the synthesis of various organic molecules. Its unique structure facilitates the development of new pharmaceuticals, particularly those targeting complex biological systems.

Chemical Engineering

Process Optimization
this compound is utilized in chemical engineering for process optimization studies. Researchers are exploring how this compound can improve the efficiency of chemical reactions, which is vital for scaling up production in pharmaceutical manufacturing.

Environmental Science

Impact Assessment
The environmental implications of this compound and its derivatives are being assessed to ensure their safe and sustainable use. Understanding the environmental impact is crucial for regulatory compliance and ecological safety.

Case Studies and Research Findings

Several studies have been conducted to explore the applications of this compound:

  • Study on Anti-inflammatory Properties : A recent study evaluated the anti-inflammatory effects of this compound in animal models, showing significant reduction in inflammation markers compared to control groups.
  • Antimicrobial Efficacy Testing : In vitro tests demonstrated that this compound exhibited activity against several bacterial strains, suggesting its potential as a new antimicrobial agent.
  • Protein Interaction Analysis : Using advanced techniques such as surface plasmon resonance (SPR), researchers have begun mapping the interactions between this compound and specific proteins implicated in disease pathways.

These findings underscore the versatility of this compound in medicinal chemistry and related fields.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiazole Core

The substitution pattern on the thiazole ring significantly influences physicochemical and biological properties. Below is a comparative analysis with analogs:

Table 1: Structural and Physical Properties of Thiazole-Based Analogs
Compound Name CAS No. Substituents (Positions) Molecular Formula Molar Mass (g/mol) Boiling Point (°C)
Methyl 2-amino-4-cyclopropylthiazole-5-carboxylate 1065074-61-4 2-NH₂, 4-cyclopropyl, 5-COOCH₃ C₈H₁₀N₂O₂S 198.24 354.2 ± 30.0
Methyl 2-amino-4-(4-chlorophenyl)thiazole-5-carboxylate 1065074-65-8 2-NH₂, 4-(4-Cl-C₆H₄), 5-COOCH₃ C₁₁H₉ClN₂O₂S 268.7 Not reported
Methyl 2-(cyclopropylamino)-4-methylthiazole-5-carboxylate 1479884-57-5 2-(cyclopropylamino), 4-CH₃, 5-COOCH₃ C₉H₁₂N₂O₂S 212.27 Not reported

Key Observations :

Substituent Effects on Molar Mass :

  • The 4-chlorophenyl analog (C₁₁H₉ClN₂O₂S) has a higher molar mass (268.7 g/mol ) due to the bulky aromatic substituent, compared to the cyclopropyl variant (198.24 g/mol ) .
  • Introducing a methyl group (C₉H₁₂N₂O₂S) increases molar mass moderately (212.27 g/mol ) .

The 4-chlorophenyl group introduces strong electron-withdrawing effects, which may stabilize the thiazole core but reduce solubility in polar solvents .

Thermal Stability :

  • Only the parent compound has a reported boiling point (354.2°C ), suggesting higher thermal stability compared to analogs with unreported data .

Heterocyclic Ring Modifications

Replacing the thiazole ring with other heterocycles alters conjugation and bioactivity:

Table 2: Comparison with Pyrimidine Analogs
Compound Name CAS No. Core Heterocycle Molecular Formula Molar Mass (g/mol)
This compound 1065074-61-4 Thiazole C₈H₁₀N₂O₂S 198.24
Methyl 2-amino-4-cyclopropylpyrimidine-5-carboxylate 1133115-42-0 Pyrimidine C₉H₁₁N₃O₂ 207.21

Key Observations :

Aromaticity and Reactivity :

  • The pyrimidine analog (C₉H₁₁N₃O₂) has a six-membered ring with two nitrogen atoms, offering additional hydrogen-bonding sites compared to the five-membered thiazole .
  • Thiazoles generally exhibit higher electrophilicity at the sulfur atom, enabling distinct reaction pathways .

Molecular Weight Differences :

  • The pyrimidine variant has a slightly higher molar mass (207.21 g/mol ) due to the additional nitrogen atom .

Functional Group Variations

Modifications to the ester or amino groups impact solubility and metabolic stability:

Table 3: Functional Group Comparisons
Compound Name Amino Group Position Ester Group Position Solubility (Predicted)
This compound 2 5 Low (lipophilic ester)
Methyl 5-amino-1-benzothiophene-2-carboxylate 5 2 Moderate (aromatic core)

Key Observations :

Research Implications

  • Pharmaceutical Applications : The cyclopropyl group in the parent compound may improve metabolic stability by resisting cytochrome P450 oxidation .
  • Agrochemical Potential: Thiazole derivatives with electron-withdrawing groups (e.g., 4-chlorophenyl) show promise as herbicides due to enhanced membrane permeability .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for Methyl 2-amino-4-cyclopropylthiazole-5-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis can be adapted from analogous thiazole derivatives. For example, cyclocondensation reactions involving 2-aminothiazole precursors with cyclopropane-containing aldehydes or ketones under reflux in acetic acid (AcOH) are common. Stoichiometric ratios (e.g., 1.1:1 aldehyde-to-thiazole) and reflux duration (3–5 hours) should be optimized to maximize yield. Post-reaction purification via recrystallization from dimethylformamide (DMF)/AcOH mixtures is recommended to isolate high-purity crystals .

Q. What purification and characterization techniques are critical for ensuring compound integrity?

  • Methodological Answer :

  • Purification : Recrystallization using polar aprotic solvents (e.g., DMF/AcOH) effectively removes unreacted starting materials and byproducts .
  • Characterization :
  • Spectroscopy : NMR (¹H/¹³C) to confirm substituent positions and cyclopropane integration. IR for functional group validation (e.g., C=O stretch at ~1700 cm⁻¹).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns.
  • Elemental Analysis : Microanalysis for C, H, N, S to confirm stoichiometry, especially for novel derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and X-ray crystallography results for this compound?

  • Methodological Answer : Discrepancies often arise from dynamic effects (e.g., conformational flexibility) or crystal packing distortions. To resolve:

  • Validation : Cross-validate NMR data with DFT-calculated chemical shifts.
  • Software Tools : Use SHELXL for refining crystallographic data, ensuring anisotropic displacement parameters are accurately modeled. Compare results with alternative software (e.g., WinGX/ORTEP) to identify systematic errors .

Q. What computational approaches are suitable for analyzing the cyclopropane ring’s conformational dynamics?

  • Methodological Answer : Apply the Cremer-Pople puckering parameters to quantify out-of-plane distortions. For quantitative analysis:

  • Coordinates : Calculate puckering amplitude (qq) and phase angle (ϕ\phi) using atomic coordinates from crystallography.
  • Software : Implement algorithms (e.g., PLATON) to automate ring-puckering analysis and compare with literature values for similar cyclopropane-thiazole systems .

Q. How can researchers predict the biological activity of this compound using computational models?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinase enzymes).
  • QSAR Models : Train models using bioactivity data from structurally related compounds (e.g., bromophenyl or methylthiazole analogs) to predict IC₅₀ values or binding affinities .

Q. What strategies address non-uniform NMR data across different solvents or temperatures?

  • Methodological Answer :

  • Solvent Screening : Test deuterated solvents (DMSO-d₆, CDCl₃) to assess solvent-induced shifts.
  • Variable-Temperature NMR : Identify dynamic processes (e.g., ring puckering) by observing line broadening or coalescence at elevated temperatures.
  • DFT Simulations : Compare experimental shifts with solvent-corrected DFT predictions (e.g., using the IEFPCM solvent model) .

Data Contradiction and Reproducibility

Q. How should researchers handle discrepancies in melting points or spectral data between synthesized batches?

  • Methodological Answer :

  • Batch Analysis : Perform HPLC purity checks to rule out impurities.
  • Crystallographic Validation : Compare X-ray structures of different batches to confirm identical lattice packing.
  • Thermal Analysis : Use differential scanning calorimetry (DSC) to verify melting point consistency and detect polymorphic forms .

Q. What experimental controls are essential for ensuring reproducibility in cyclopropane-thiazole synthesis?

  • Methodological Answer :

  • Stoichiometric Controls : Precisely measure aldehyde and thiazole precursors (e.g., via gravimetric or volumetric methods).
  • Reaction Monitoring : Use TLC or in-situ IR to track reaction progress and confirm intermediate formation.
  • Ambient Controls : Conduct reactions under inert gas (N₂/Ar) to prevent oxidation of the cyclopropane moiety .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-amino-4-cyclopropylthiazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2-amino-4-cyclopropylthiazole-5-carboxylate

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